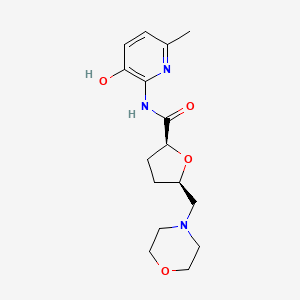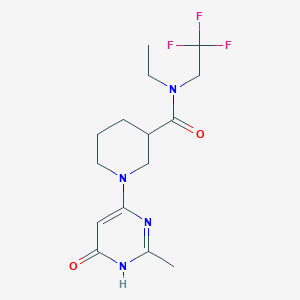![molecular formula C11H20N2O2 B7417279 N-[(1S,2R)-2-acetamidocycloheptyl]acetamide](/img/structure/B7417279.png)
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is a chiral compound with potential applications in various scientific fields. Its structure consists of a cycloheptyl ring with an acetamido group attached to the second carbon, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone, which undergoes a series of reactions to introduce the acetamido group.
Amidation: The key step involves the amidation of the cycloheptanone derivative using acetic anhydride and an appropriate amine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1S,2R)-2-phenylcyclopropyl]acetamide: This compound has a similar structure but with a phenyl group instead of a cycloheptyl ring.
N-[(1S,2R)-2-hydroxycyclohexyl]acetamide: This compound features a hydroxy group on a cyclohexyl ring.
Uniqueness
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)12-10-6-4-3-5-7-11(10)13-9(2)15/h10-11H,3-7H2,1-2H3,(H,12,14)(H,13,15)/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJSPUYQVQHDG-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCCC1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCCC[C@@H]1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]oxan-4-ol](/img/structure/B7417196.png)
![N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7417200.png)
![4-[[(7-Methoxyquinolin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7417207.png)
![2-[(3-Bromo-2-methylpyridin-4-yl)amino]propane-1,3-diol](/img/structure/B7417214.png)


![[3-(2,2-Difluoroethyl)azetidin-1-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7417233.png)
![(3R,4S)-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3,4-diol](/img/structure/B7417238.png)
![8-methyl-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]indolizine-2-carboxamide](/img/structure/B7417256.png)
![2-Methyl-6-[1-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]pyrrolidin-2-yl]pyridine](/img/structure/B7417258.png)
![(1R,2R)-2-methoxy-N-[1-[(1R,2R)-2-methoxycyclopropanecarbonyl]-3-methylazetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7417266.png)
![4-[4-(Cyclohex-2-en-1-ylamino)piperidin-1-yl]butanoic acid](/img/structure/B7417282.png)
![(2S)-1-[(6-anilino-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B7417286.png)
![(2R)-1-[3-(2-ethylimidazol-1-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7417292.png)
